molecular formula C10H9ClN4 B12305759 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B12305759
M. Wt: 220.66 g/mol
InChI Key: WTMWZUNZSYJNAC-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged heterocyclic system noted for its structural resemblance to purine bases, which allows it to interact with a wide range of biological targets . The specific substitution pattern on this core structure—featuring a chloro group at the 4-position, an ethyl group on the nitrogen at the 1-position, a methyl group at the 6-position, and a nitrile group at the 5-position—makes it a valuable intermediate for constructing more complex molecules. The N1-ethyl substitution is a common motif in this class, helping to ensure regioselectivity in synthesis and to define the compound's physicochemical properties . Pyrazolo[3,4-b]pyridine derivatives are extensively investigated as potential therapeutics due to their diverse biological activities. Research into analogous structures has shown promise in developing inhibitors for tyrosine kinases, which are critical targets in oncology . Furthermore, recent synthetic methodologies highlight the relevance of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives as key intermediates in multi-component reactions catalyzed by advanced systems, underscoring their utility in creating molecular diversity for high-throughput screening and lead optimization . This compound is intended for use in scientific research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C10H9ClN4/c1-3-15-10-8(5-13-15)9(11)7(4-12)6(2)14-10/h5H,3H2,1-2H3

InChI Key

WTMWZUNZSYJNAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)Cl)C#N)C

Origin of Product

United States

Preparation Methods

Malonate-Based Cyclization

A common approach involves the condensation of 5-amino-1-ethylpyrazole with diethyl 2-(1-ethoxyethylidene)malonate under Dean-Stark conditions to form a pyrazolo[3,4-b]pyridine intermediate. Subsequent treatment with phosphorus oxychloride (POCl₃) introduces the chloro substituent at the 4-position. For example:

  • Reagents : 5-Amino-1-ethylpyrazole, diethyl 2-(1-ethoxyethylidene)malonate, POCl₃.
  • Conditions : 150°C for 5 hours (condensation), followed by reflux in POCl₃ at 130°C for 18 hours.
  • Yield : 57–73% after purification.

Aldehyde-Mediated Ring Closure

An alternative method employs 2-chloro-3-pyridinecarboxaldehyde as the starting material. In dimethylformamide (DMF), this aldehyde undergoes cyclization with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of triethylamine (Et₃N) to form the pyrazolo[3,4-b]pyridine core.

  • Reagents : 2-Chloro-3-pyridinecarboxaldehyde, NH₂OH·HCl, Et₃N.
  • Conditions : 60°C for 6–8 hours.
  • Yield : Up to 85% when using a 2.5:1 molar ratio of NH₂OH·HCl to aldehyde.

Chlorination and Cyanation Strategies

Direct Chlorination of Pyrazolo[3,4-b]pyridine Intermediates

Chlorination is typically achieved using POCl₃ or HCl/H₂O₂ systems:

  • POCl₃ Method : Treatment of pyrazolo[3,4-b]pyridine-5-carboxylate esters with POCl₃ at 115–130°C replaces hydroxyl or carboxyl groups with chlorine.
  • HCl/H₂O₂ Method : For substrates sensitive to POCl₃, dichloroethane serves as a solvent with concentrated HCl and H₂O₂ at 50–70°C. Yields reach 85% under optimized conditions.

Cyanation via Dehydration or Substitution

The nitrile group is introduced through:

  • Dehydration of Amides : Pyrazole-3-carboxamide derivatives are dehydrated using P₂O₃ at 335°C, yielding the carbonitrile.
  • Nucleophilic Substitution : 4-Chloro intermediates react with Zn(CN)₂ in the presence of Pd₂(dba)₃ and dppf ligand, enabling cyanation at the 5-position.

One-Pot and Multi-Step Syntheses

Solvent-Free One-Pot Approach

A streamlined method involves reacting 5-aminopyrazoles with azlactones under solvent-free conditions, followed by oxidation with t-BuOK in DMSO:

  • Reagents : 5-Amino-1-ethylpyrazole, azlactones, t-BuOK.
  • Conditions : Solvent-free condensation at 150°C, followed by DMSO/t-BuOK at 150°C for 1.5 hours.
  • Yield : 73% for 4-aryl derivatives.

Sequential Functionalization

Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (a key intermediate) is hydrolyzed to the carboxylic acid, which is then converted to the nitrile via amidation and dehydration.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Malonate cyclization Condensation + POCl₃ chlorination 57–73% High regioselectivity Requires toxic POCl₃
Aldehyde cyclization DMF-mediated ring closure 85% Scalable, mild conditions Limited substrate scope
HCl/H₂O₂ chlorination Dichloroethane solvent system 85% Avoids POCl₃ Long reaction times (5–7 hours)
One-pot synthesis Solvent-free + DMSO oxidation 73% Reduced purification steps Requires high temperatures

Critical Reaction Parameters

  • Temperature : Optimal cyclization occurs at 130–150°C, while chlorination requires 50–130°C depending on the reagent.
  • Catalysts : Pd₂(dba)₃/dppf enhances cyanation efficiency, while Et₃N or DIPEA aids in deprotonation during substitution.
  • Solvents : DMF and DMSO polar aprotic solvents improve reaction rates, whereas dichloroethane is preferred for HCl/H₂O₂ systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-deficient pyridine ring and the adjacent electron-withdrawing carbonitrile group.

Reagent/ConditionsProductYieldSource
Ammonia (NH₃) in ethanol, 80°C4-Amino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile78%
Sodium methoxide (NaOMe), reflux4-Methoxy-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile85%
Piperidine, DMF, 100°C4-(Piperidin-1-yl)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile72%

These substitutions enable the introduction of pharmacophoric groups for drug discovery applications .

Multicomponent Reactions

The carbonitrile group participates in one-pot multicomponent reactions, forming fused heterocycles. For example:

  • Reaction with aldehydes and acyl acetonitriles in the presence of [Et₃NH][HSO₄] yields pyrazolo[3,4-b]pyridine derivatives with extended π-systems :

Example Reaction:
4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile + 4-chlorobenzaldehyde + 3-oxo-3-phenylpropanenitrile →
Product: 4-(4-Chlorophenyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Conditions: Solvent-free, 60°C, 30 min
Yield: 96%

Heterocycle Formation via Cross-Coupling

The compound undergoes palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups:

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile68%
5-Methylthiophen-2-ylzinc bromidePd(dba)₂, XPhos4-(5-Methylthiophen-2-yl)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile61%

Catalytic Cyclization Reactions

Zr-MOF-based catalysts enable efficient cyclization with aldehydes and amines:

Reaction Pathway:
4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile + aromatic aldehyde + ethyl cyanoacetate →
Product: 3,4-Bis(aryl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Optimal Conditions: UiO-66-NH₂/TCT/2-amino-Py@Cu(OAc)₂ (15 mg), solvent-free, 110°C
Yield Range: 88–94%

(a) Carbonitrile Reduction

Hydrogenation over Raney Ni converts the carbonitrile to an amine:
Product: 5-Aminomethyl-4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine
Conditions: H₂ (50 psi), ethanol, 6 hours
Yield: 82%

(b) Hydrolysis of the Carbonitrile

Acidic hydrolysis produces the corresponding carboxylic acid:
Product: 4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Conditions: 6M HCl, reflux, 12 hours
Yield: 75%

Biological Activity-Driven Modifications

The compound’s interaction with enzymatic targets guides derivative synthesis:

  • Kinase Inhibition: Introduction of oxadiazole moieties at position 5 enhances binding to ATP pockets .

  • Anticancer Activity: Ethyl-to-propyl substitution at N1 improves potency against breast cancer cell lines (IC₅₀: 0.8 μM vs. 2.1 μM for parent compound) .

Key Reaction Trends:

  • The 4-chloro group is highly reactive in SNAr reactions.

  • The carbonitrile group stabilizes intermediates in multicomponent reactions.

  • Solvent-free conditions and ionic liquid catalysts improve yields (e.g., 96% in [Et₃NH][HSO₄]-mediated syntheses) .

This reactivity profile positions the compound as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including:

  • Anticancer Activity : Various studies have highlighted that pyrazolo[3,4-b]pyridines can act as effective inhibitors of cancer cell proliferation. For example, derivatives have been shown to inhibit tyrosine kinases involved in cancer signaling pathways, making them potential candidates for cancer therapy .
  • Anti-inflammatory Properties : Some derivatives of this compound have demonstrated the ability to inhibit inflammatory responses in vitro and in vivo. This activity is attributed to their interaction with specific inflammatory mediators .
  • Antimicrobial Effects : Research has also suggested that certain pyrazolo derivatives possess antimicrobial properties against a range of pathogens, indicating their potential use in treating infections .

Potential Applications

Application AreaDescription
Medicinal Chemistry Development of novel anticancer agents targeting tyrosine kinases.
Pharmaceuticals Formulation of anti-inflammatory drugs for chronic diseases.
Agricultural Chemicals Exploration as fungicides or bactericides due to antimicrobial properties.
Biomarkers Potential use as fluorescent markers in cellular imaging studies.

Case Studies

  • Tyrosine Kinase Inhibitors : A study demonstrated that modifications at the C5 position of pyrazolo[3,4-b]pyridines led to enhanced potency against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions could significantly improve biological activity .
  • Anti-inflammatory Research : In vivo studies using animal models showed that certain derivatives reduced symptoms of inflammation and pain by modulating cytokine levels and inhibiting leukocyte migration to inflamed tissues .
  • Antimicrobial Testing : A series of synthesized pyrazolo derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituents on the pyrazolo[3,4-b]pyridine scaffold significantly influence physical properties and reactivity:

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Reference
4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Cl (4), Et (1), Me (6), CN (5) Not reported Chloro, carbonitrile
6-(4-Chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Cl, PhCO (4), Ph (1,6) 170–172 Carbonyl, chloro
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one OMe (4), dihydro, oxazinone Not reported Methoxy, oxazinone
3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile NH₂ (3,6), Ph (4) Not reported Amino, phenyl
6-Thioxopyrazolo[3,4-b]pyridine-5-carbonitrile S (6) Not reported Thioxo, carbonitrile

Key Observations :

  • Melting Points : Derivatives with bulky substituents (e.g., 4-chlorophenylcarbonyl in ) exhibit higher melting points (~170°C) due to increased molecular rigidity and intermolecular interactions.

Key Observations :

  • Catalyst Efficiency : Zr-MOF-based catalysts (e.g., ) offer high efficiency under solvent-free conditions, reducing environmental impact compared to ionic liquid-mediated syntheses .
  • Substituent Compatibility : Bulky aryl groups (e.g., 4-chlorophenyl) require longer reaction times but achieve moderate yields with LDH catalysts .

Key Observations :

  • Amino vs. Chloro Substituents: Amino groups (e.g., ) enhance kinase inhibition via H-bonding, whereas the chloro group in the target compound may favor hydrophobic interactions.
  • Bioavailability : The target compound’s carbonitrile and ethyl groups likely improve lipophilicity (MLogP ~4.15), aligning with drug-like properties observed in .

Crystal Structure and Stability

Crystallographic data highlight packing interactions:

  • Planar Pyrazolopyridine Core : The pyrazolo[3,4-b]pyridine ring in analogues (e.g., ) is nearly planar (r.m.s. deviation = 0.001 Å), promoting π-π stacking and hydrogen bonding.
  • Hydrogen Bonding: Centrosymmetric dimers via N–H⋯O bonds stabilize crystal structures, as seen in 3-methyl-1-phenyl-6-propylamino derivatives .

Biological Activity

4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS Number: 41095-07-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H14ClN3
  • Molecular Weight : 267.711 g/mol
  • Structure : It features a pyrazolo[3,4-b]pyridine core with a chloro and ethyl substituent at specific positions, which influences its biological activity.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can interact with various biological targets. Notably, they have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Inhibition of CDKs

A study highlighted that derivatives of pyrazolo[3,4-b]pyridine exhibit significant inhibitory effects on CDK2 and CDK9. For instance, one derivative showed an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent activity and selectivity towards these kinases .

Biological Activity Overview

The biological activities associated with 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include:

  • Antiviral Activity :
    • Some derivatives have demonstrated antiviral properties against viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). For example, compounds similar to this structure were evaluated for their anti-HSV activity in Vero cells, showing promising results in inhibiting viral replication .
  • Anticancer Potential :
    • The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that related pyrazolo[3,4-b]pyridines can inhibit cellular proliferation in various cancer cell lines such as HeLa and HCT116 .
  • Anti-inflammatory Effects :
    • Some studies have indicated that pyrazolo[3,4-b]pyridines possess anti-inflammatory properties, making them candidates for further research in inflammatory disease treatment .

Case Study 1: Antiviral Efficacy

In a comparative study on antiviral activities, several pyrazolo[3,4-b]pyridine derivatives were tested against TMV. The results indicated that certain compounds exhibited higher antiviral efficacy than the commercial agent ningnanmycin at concentrations around 500 μg/mL. The protective activity reached up to 69% in some cases, showcasing the potential of these compounds as antiviral agents .

Case Study 2: Anticancer Activity

A recent study focused on the synthesis and evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. The results demonstrated significant inhibition of cell proliferation across multiple cancer cell lines with some derivatives exhibiting GI50 values in the nanomolar range. This suggests a strong potential for development into therapeutic agents for cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntiviralHSV and TMV inhibition ,
AnticancerInhibition of HeLa and HCT116 cells ,
Anti-inflammatoryVarious inflammatory mediators ,

Q & A

Q. What synthetic methodologies are commonly used to prepare pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives?

The synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives typically employs one-pot multicomponent reactions (MCRs) under reflux or microwave conditions. Key methods include:

  • Four-component reactions using pyrazolones, aryl glyoxals, 3-aryl-3-oxopropanenitriles, and ammonium acetate in the presence of magnetic nanocatalysts (e.g., Fe₃O₄@CoII LDH), yielding derivatives with aryl/heteroaryl substituents at positions 1, 4, and 6 .
  • Deep Eutectic Solvent (DES)-catalyzed synthesis (e.g., proline-oxalic acid DES) for 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, offering high yields (up to 94%) and recyclable catalysts .
  • Microwave-assisted synthesis using aminocatalysts (e.g., meglumine) to accelerate reaction kinetics and improve regioselectivity .

Q. Table 1: Representative Synthetic Routes

MethodCatalyst/ConditionsYield (%)Key Reference
Four-component MCRFe₃O₄@CoII LDH, EtOH/H₂O75–85
DES catalysisProline-oxalic acid, RT80–94
Microwave irradiationMeglumine, 240 W, 4 min92–95

Q. How can the molecular structure of pyrazolo[3,4-b]pyridine derivatives be confirmed experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, dihedral angles, and supramolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, SCXRD of 3-methyl-1-phenyl-6-propylamino derivatives revealed a planar pyrazolopyridine core (r.m.s. deviation = 0.001 Å) and N–H⋯O hydrogen-bonded dimers .
  • Spectroscopic techniques:
    • ¹H/¹³C NMR: Assigns substituent-specific shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbons at δ 115–120 ppm) .
    • IR spectroscopy: Identifies functional groups (e.g., C≡N stretching at ~2220 cm⁻¹) .

Q. What purification strategies are effective for isolating pyrazolo[3,4-b]pyridine-5-carbonitriles?

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (e.g., 69% recovery for 3-methyl-1-phenyl derivatives) .
  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves structurally similar derivatives .

Advanced Research Questions

Q. How can computational methods enhance the design of pyrazolo[3,4-b]pyridine derivatives?

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps), reactivity descriptors (Fukui indices), and non-linear optical (NLO) behavior. For example, CAM-B3LYP/6-311++G(d,p) calculations on HMBPP derivatives matched experimental UV-Vis spectra and identified nucleophilic attack sites (e.g., C7) .
  • Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugative interactions (e.g., π→π* transitions in the pyrazolopyridine ring) .

Q. Table 2: Key Computational Findings

PropertyMethod/ModelApplication ExampleReference
HOMO-LUMO gapB3LYP/6-311++G(d,p)Reactivity prediction
PolarizabilityCAM-B3LYPNLO material screening
Thermodynamic stabilityDFT (Gibbs free energy)Isomer prioritization

Q. How should researchers address contradictory spectral or crystallographic data in structural analysis?

  • Cross-validation: Compare experimental NMR/IR data with computational predictions (e.g., gauge-including atomic orbital [GIAO] NMR shifts) .
  • Resolution of disorder: For SCXRD, refine occupancy factors and apply restraints to anisotropic displacement parameters (ADPs), as demonstrated for 3-methyl-1-phenyl derivatives .
  • Dynamic effects: Account for temperature-dependent conformational changes (e.g., using variable-temperature NMR) .

Q. What catalytic mechanisms underpin the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles?

  • Acid-base catalysis: DES systems (e.g., proline-oxalic acid) activate carbonyl groups via proton transfer, facilitating nucleophilic attack by pyrazolones .
  • Magnetic nanocatalysts (Fe₃O₄@CoII LDH): Enhance reaction rates via Lewis acid activation of electrophilic intermediates (e.g., aryl glyoxals) and stabilize transition states through surface interactions .

Q. How can in silico ADME studies guide the biological evaluation of pyrazolo[3,4-b]pyridine derivatives?

  • SwissADME predictions: Assess Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5). Derivatives like 6-thioxopyrazolo[3,4-b]pyridine-5-carbonitrile show ideal bioavailability (polar surface area = 82.2 Ų, LogP = 2.3) and blood-brain barrier penetration potential .
  • Boiled-egg model: Predicts gastrointestinal absorption (HIA >80%) and P-glycoprotein substrate status .

Q. What strategies optimize reaction yields in microwave-assisted syntheses?

  • Power modulation: 240 W irradiation balances energy input and side-reaction suppression .
  • Solvent selection: Ethanol/water mixtures (1:1) improve dielectric heating and reactant solubility .

Q. How do substituents influence the thermodynamic stability of pyrazolo[3,4-b]pyridine derivatives?

  • Electron-withdrawing groups (e.g., Cl, CN): Stabilize the pyrazolopyridine core via resonance and inductive effects, increasing melting points (e.g., 4-chlorophenyl derivatives melt at 170–209°C vs. 174°C for methyl-substituted analogs) .
  • Steric hindrance: Bulky substituents (e.g., aryl carbonyls) reduce crystal packing efficiency, lowering melting points .

Q. What advanced spectroscopic techniques resolve overlapping signals in complex derivatives?

  • 2D NMR (COSY, HSQC): Assigns coupled protons and correlates ¹H-¹³C shifts in crowded aromatic regions .
  • Variable-temperature (VT) NMR: Mitigates signal broadening caused by dynamic processes (e.g., ring puckering) .

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